molecular formula C14H16FN3OS2 B2689598 N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide CAS No. 392303-22-9

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide

Cat. No. B2689598
CAS RN: 392303-22-9
M. Wt: 325.42
InChI Key: DDNJAVSZBQBFPG-UHFFFAOYSA-N
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Description

The compound “N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide” is a complex organic molecule that contains several functional groups, including a fluorobenzyl group, a thiadiazole ring, and an amide group . It’s part of a class of compounds known as thiadiazoles, which are heterocyclic compounds containing a five-member ring with two nitrogen atoms, two carbon atoms, and one sulfur atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide group might participate in hydrolysis reactions, and the thiadiazole ring might undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties are typically determined experimentally .

Scientific Research Applications

Anticancer Properties

  • A study synthesized new benzothiazole acylhydrazones, including compounds related to N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide, and evaluated their anticancer activities. The synthesized compounds showed significant cytotoxic activity against various cancer cell lines, indicating their potential as anticancer agents (Osmaniye et al., 2018).

Photodynamic Therapy for Cancer

  • Another study focused on the synthesis of zinc phthalocyanine derivatives, incorporating a 1,3,4-thiadiazole moiety for use in photodynamic therapy, a treatment method for cancer. These compounds exhibited high singlet oxygen quantum yield, crucial for effective cancer treatment through this method (Pişkin et al., 2020).

Antimicrobial and Antitumor Activities

  • Research on Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine, related to the compound , revealed strong antimicrobial activity against specific strains and significant cytotoxicity against cancer cell lines. This suggests potential for use in antimicrobial and anticancer therapies (Gür et al., 2020).

Anticonvulsant Agents

  • A study synthesized new benztriazoles with a mercapto-triazole substituent for evaluation as anticonvulsant agents. The compounds demonstrated significant activity in seizure tests, indicating their potential use in treating convulsions (Liu et al., 2016).

Antitubercular Agents

  • The discovery and development of substituted thiadiazoles, closely related to N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide, were reported as inhibitors of Staphylococcus aureus Sortase A, with potential as antitubercular agents (Wehrli et al., 2019).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological targets to exert its effects . Without specific information about the intended use of this compound, it’s difficult to predict its mechanism of action.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds might be toxic, corrosive, or flammable. Without specific safety data for this compound, it’s difficult to provide a detailed safety profile .

Future Directions

The future research directions for a compound like this could involve studying its biological activity, optimizing its synthesis, or investigating its potential applications. For example, many thiadiazole derivatives have been studied for their potential as therapeutic agents .

properties

IUPAC Name

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3OS2/c1-2-3-7-12(19)16-13-17-18-14(21-13)20-9-10-5-4-6-11(15)8-10/h4-6,8H,2-3,7,9H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNJAVSZBQBFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide

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